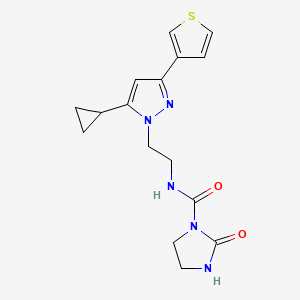![molecular formula C7H16Cl2N2 B3007205 2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride CAS No. 2095409-70-2](/img/structure/B3007205.png)
2,3,3a,4,5,6,7,7a-Octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Cancer Therapy: FGFR Inhibitors
Octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors . These compounds can inhibit cancer cell proliferation and induce apoptosis, particularly in breast cancer cells. They also significantly inhibit the migration and invasion of cancer cells, making them promising candidates for cancer therapy .
Organ Development and Angiogenesis
The FGFR signaling pathway, which can be modulated by octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives, is involved in organ development and angiogenesis . This pathway regulates cell proliferation and migration, which are essential processes in organ formation and the development of new blood vessels.
Treatment of Fibrotic Diseases
Abnormal FGFR signaling is associated with fibrotic diseases. By targeting FGFRs, octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives may serve as therapeutic agents in treating conditions characterized by excessive fibrous connective tissue, such as liver fibrosis .
Metabolic Disorder Research
The FGF–FGFR axis, affected by octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride , is also implicated in metabolic disorders. Modulating this pathway could lead to new treatments for diseases like diabetes and obesity .
Neurological Disorder Studies
FGFRs are expressed in the brain and are involved in neurodevelopment and repair. Compounds targeting FGFRs, such as octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride derivatives, could potentially be used in the study and treatment of neurological disorders .
Chemical Synthesis and Drug Development
As a versatile chemical intermediate, octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride is used in the synthesis of various pharmaceuticals. It’s particularly noted for its role in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and congestive heart failure .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with enzymes such as fatty acid amide hydrolase (faah) and cyclooxygenase (cox) .
Mode of Action
Related compounds have been shown to inhibit faah and cox, which could suggest a similar mechanism of action .
Biochemical Pathways
Inhibition of faah and cox can affect the metabolism of fatty acids and prostaglandins, respectively .
Result of Action
Inhibition of faah and cox can potentially lead to analgesic effects .
Safety and Hazards
Eigenschaften
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,2-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6-7(8-4-1)3-5-9-6;;/h6-9H,1-5H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZAUAZQMGVPOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCN2)NC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
octahydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3007122.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B3007124.png)



![(5E)-3-(6-morpholin-4-yl-6-oxohexyl)-5-[3-(6-morpholin-4-yl-6-oxohexyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3007131.png)
![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)



![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-1,2,3-thiadiazole-5-carboxylate](/img/structure/B3007138.png)

![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)